![molecular formula C14H21Br3N2 B13821520 2,4-Dibromo-6-[(cyclohexyl-methyl-amino)-methyl]-phenylamine hydrobromide CAS No. 81060-07-3](/img/structure/B13821520.png)
2,4-Dibromo-6-[(cyclohexyl-methyl-amino)-methyl]-phenylamine hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bromohexine hydrobromide is a mucolytic agent used to treat respiratory disorders associated with excessive or thick mucus. It was developed in the late 1950s and introduced into the market in the 1960s. The compound works by increasing the production of serous mucus in the respiratory tract, making the phlegm thinner and less viscous, which facilitates its expulsion from the lungs .
准备方法
Synthetic Routes and Reaction Conditions
Bromohexine hydrobromide is synthesized from vasicine, a natural alkaloid found in the Adhatoda vasica plant. The synthetic route involves several steps, including bromination and amination reactions. The compound is typically prepared by reacting 2,4-dibromoaniline with cyclohexylmethylamine under controlled conditions .
Industrial Production Methods
In industrial settings, the production of bromohexine hydrobromide involves large-scale chemical synthesis using high-purity reagents and advanced equipment. The process includes rigorous quality control measures to ensure the purity and efficacy of the final product .
化学反应分析
Types of Reactions
Bromohexine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibromanthranilic acid.
Reduction: Reduction reactions can modify the bromine atoms on the aromatic ring.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as sodium hydroxide and various nucleophiles are employed.
Major Products Formed
Oxidation: Dibromanthranilic acid.
Reduction: Various reduced derivatives of bromohexine.
Substitution: Substituted aniline derivatives.
科学研究应用
Bromohexine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Studied for its effects on mucus secretion and clearance in respiratory tissues.
Medicine: Widely used in the treatment of respiratory conditions like chronic bronchitis and asthma.
Industry: Utilized in the formulation of various pharmaceutical products, including cough syrups and tablets.
作用机制
Bromohexine hydrobromide works by increasing the production of serous mucus in the respiratory tract, which makes the phlegm thinner and less viscous. This secretolytic effect allows the cilia in the respiratory tract to transport the phlegm out of the lungs more easily. The compound also inhibits the transmembrane serine protease 2 receptor (TMPRSS2), which plays a role in viral respiratory diseases .
相似化合物的比较
Similar Compounds
Ambroxol: A metabolite of bromohexine with similar mucolytic properties.
Guaifenesin: Another mucolytic agent used to treat respiratory conditions.
N-acetylcysteine: A mucolytic and antioxidant used in respiratory therapy
Uniqueness
Bromohexine hydrobromide is unique due to its dual action as a mucolytic and its ability to inhibit TMPRSS2, making it potentially useful in treating viral respiratory infections. Its effectiveness in increasing serous mucus production and facilitating mucus clearance sets it apart from other mucolytic agents .
属性
CAS 编号 |
81060-07-3 |
|---|---|
分子式 |
C14H21Br3N2 |
分子量 |
457.04 g/mol |
IUPAC 名称 |
2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]aniline;hydrobromide |
InChI |
InChI=1S/C14H20Br2N2.BrH/c1-18(12-5-3-2-4-6-12)9-10-7-11(15)8-13(16)14(10)17;/h7-8,12H,2-6,9,17H2,1H3;1H |
InChI 键 |
PUYWATQNUBMZKI-UHFFFAOYSA-N |
规范 SMILES |
CN(CC1=C(C(=CC(=C1)Br)Br)N)C2CCCCC2.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-N-hydroxy-3-[1-methyl-3-(2-phenylacetyl)pyrrol-2-yl]prop-2-enamide](/img/structure/B13821437.png)
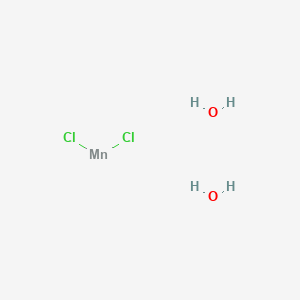
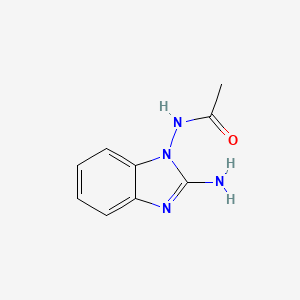
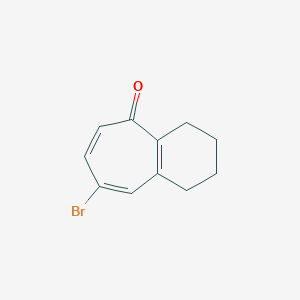
![1-[1,1-Difluoro-2-phenyl-ethyl-2-at-(tetramethylammonium)]-4-dimethylamino-pyridinium triflate](/img/structure/B13821458.png)
![ethyl 2-methyl-5-[(phenylcarbonyl)oxy]-1-({2-[(phenylcarbonyl)oxy]ethoxy}methyl)-1H-indole-3-carboxylate](/img/structure/B13821464.png)

![7-{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}-1-cyclopropyl-6-fluoro-4-oxo-N-[(2E)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-3-carboxamide](/img/structure/B13821477.png)
![1-{6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-4-oxo-1,4-dihydropyrimidin-2-yl}-2-(4-phenoxyphenyl)guanidine](/img/structure/B13821482.png)
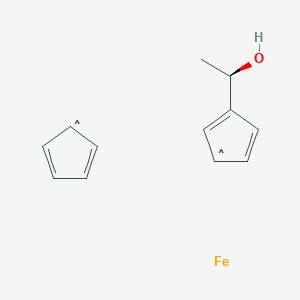
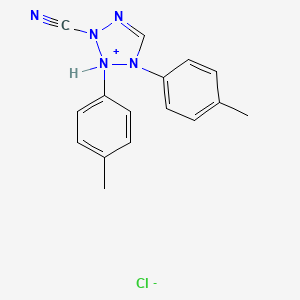
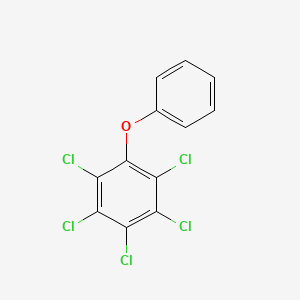
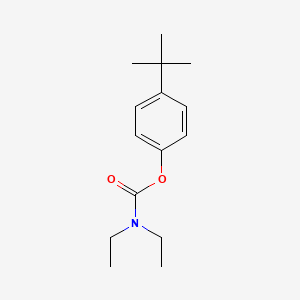
![N-(2,6-dimethylphenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13821522.png)
